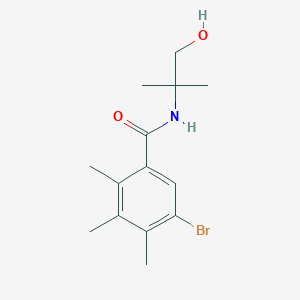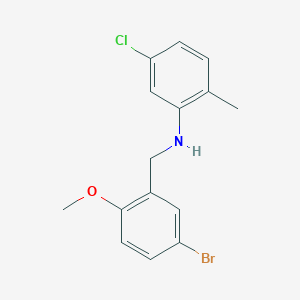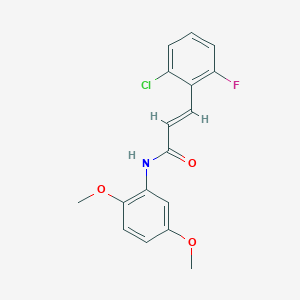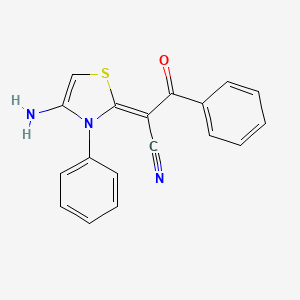![molecular formula C16H15ClN2O4 B5792028 N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5792028.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential in cancer treatment. It belongs to a class of drugs called mTOR inhibitors, which target the mTOR (mammalian target of rapamycin) pathway, a key regulator of cell growth and proliferation.
Wirkmechanismus
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide works by inhibiting the mTOR pathway, which is a key regulator of cell growth and proliferation. The mTOR pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. In addition to inhibiting the mTOR pathway, it can also induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels that support tumor growth). It has also been shown to have immunomodulatory effects, enhancing the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is its specificity for the mTOR pathway, which makes it a valuable tool for studying the role of this pathway in cancer biology. However, its potency and specificity can also pose challenges in terms of dosing and toxicity, particularly in animal studies. In addition, the complex mechanism of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and proliferation. Another area of interest is the identification of biomarkers that can predict response to N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, which could help personalize treatment for cancer patients. Finally, there is ongoing research on the potential use of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesemethoden
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide involves several steps, starting from the reaction of 4-methoxybenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chlorophenol to form the corresponding ester, which is subsequently reacted with N-(tert-butoxycarbonyl)-L-asparagine to form the corresponding amide. The amide is then reacted with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines both in vitro and in vivo. Clinical trials have also been conducted to evaluate its efficacy in cancer patients, particularly in the treatment of renal cell carcinoma and breast cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-12-8-6-11(7-9-12)16(18)19-23-15(20)10-22-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBTWFYQDLCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)


![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)


![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)
![1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5792019.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5792041.png)
